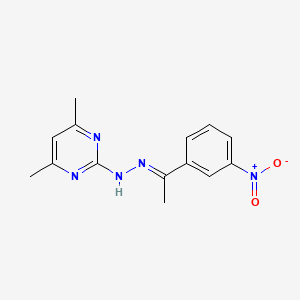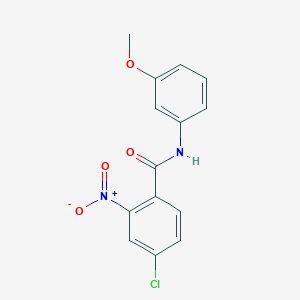![molecular formula C14H16BrN3 B5785695 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a key role in cell signaling pathways.
Mechanism of Action
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibits cell signaling pathways that are dependent on kinase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine depend on the specific protein kinase that is inhibited. Inhibition of protein kinases involved in cell growth and survival can lead to cell death and inhibition of tumor growth. Inhibition of protein kinases involved in inflammation can lead to a reduction in inflammation and associated symptoms. Inhibition of protein kinases involved in neurodegeneration can lead to a reduction in neuronal damage and associated symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in lab experiments include its potency as a kinase inhibitor, its specificity for certain kinases, and its ability to inhibit cell signaling pathways that are involved in various diseases. The limitations of using 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in lab experiments include its potential toxicity, its potential off-target effects, and the need for careful dosing and monitoring.
Future Directions
For the use of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in scientific research include the identification of new protein kinases that are inhibited by the compound, the development of more potent and specific kinase inhibitors, and the investigation of the compound's potential therapeutic applications in various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine involves a multi-step process. The first step involves the reaction of 2-chloropyridine with sodium hydride to form 2-pyridylsodium. The second step involves the reaction of 2-pyridylsodium with 4-(dimethylamino)benzyl chloride to form 2-(4-(dimethylamino)benzyl)pyridine. The third step involves the reaction of 2-(4-(dimethylamino)benzyl)pyridine with bromine to form 5-bromo-2-(4-(dimethylamino)benzyl)pyridine. The final step involves the reaction of 5-bromo-2-(4-(dimethylamino)benzyl)pyridine with ammonia to form 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine.
Scientific Research Applications
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases play a key role in cell signaling pathways and are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases by 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-18(2)13-6-3-11(4-7-13)9-16-14-8-5-12(15)10-17-14/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBIEITGUCOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-{[4-(dimethylamino)phenyl]methyl}pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)





![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)



![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)